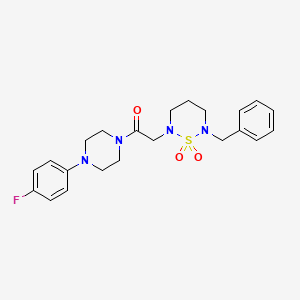

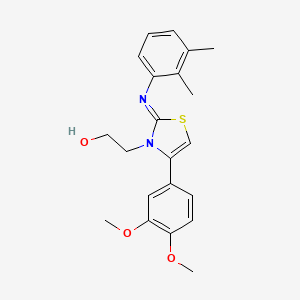

![molecular formula C19H28N4O2S B2523390 N-[(4-丁基-5-丁基硫代-1,2,4-三唑-3-基)甲基]-4-甲氧基苯甲酰胺 CAS No. 476449-47-5](/img/structure/B2523390.png)

N-[(4-丁基-5-丁基硫代-1,2,4-三唑-3-基)甲基]-4-甲氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-[(4-butyl-5-butylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide" is a complex molecule that appears to be related to various research areas, including organic synthesis and medicinal chemistry. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and methodologies that could be relevant to the synthesis and analysis of the compound .

Synthesis Analysis

The synthesis of related compounds involves catalytic processes and regioselective reactions. For instance, the [Cp*Rh(III)]-catalyzed annulation of N-methoxybenzamide with 1,4,2-bisoxazol-5-one leads to the formation of 2-aryl quinazolin-4(3H)-one derivatives, which suggests that similar catalytic systems might be applicable for the synthesis of the target compound . Additionally, the synthesis of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide involves a structure-affinity relationship study, indicating a methodical approach to optimizing the synthesis for desired binding properties .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For example, the structure of N′-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide was confirmed using infrared, nuclear magnetic resonance, mass spectroscopy, and single crystal X-ray diffraction . These techniques could similarly be employed to analyze the molecular structure of "N-[(4-butyl-5-butylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide".

Chemical Reactions Analysis

The chemical reactions involving related compounds show a variety of functional group transformations. The microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions for the synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide demonstrates the potential for efficient and selective transformations in the synthesis of complex molecules . This knowledge could be applied to the chemical reactions analysis of the target compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can be inferred from their synthesis and structural elucidation. For instance, the directed metalation of N-tert-butyl-N-methyl-2-methoxybenzamide and its subsequent reactions indicate the reactivity of the methoxybenzamide moiety and its potential influence on the physical properties of the compound . These insights could guide the analysis of the physical and chemical properties of "N-[(4-butyl-5-butylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide".

科学研究应用

合成及抗菌特性

合成及抗菌活性评估: 一项研究重点介绍了噻唑衍生物的合成和抗菌筛选,展示了它们在为微生物疾病提供治疗干预措施方面的潜力,特别是针对细菌和真菌感染 (Desai, Rajpara, & Joshi, 2013)。此项研究指出了利用类似化合物如 N-[(4-丁基-5-丁基硫代-1,2,4-三唑-3-基)甲基]-4-甲氧基苯甲酰胺来开发微生物疾病治疗方法。

酶抑制及生物活性

酶活性的抑制: 另一项针对三唑类似物的研究,包括其合成和酶抑制活性的评估,揭示了对牛碳酸酐酶 (bCA-II)、乙酰胆碱酯酶 (AChE) 和丁酰胆碱酯酶 (BChE) 等酶表现出良好活性的化合物 (Virk et al., 2018)。这表明 N-[(4-丁基-5-丁基硫代-1,2,4-三唑-3-基)甲基]-4-甲氧基苯甲酰胺可能有潜在的酶抑制作用,可探索用于治疗目的。

化学多样化环化及催化活性

化学多样化和氧化还原中性环化: 关于 N-甲氧基苯甲酰胺和亚砜鎓盐通过 Rh(III) 催化的 C-H 活化之间的化学多样化和氧化还原中性环化的研究揭示,亚砜鎓盐充当卡宾前体,在酸控制条件下促进环化 (Xu, Zheng, Yang, & Li, 2018)。这突出了该化合物在促进复杂化学反应中的作用,可能在合成化学应用中很有用。

作用机制

未来方向

Triazole compounds, including “N-[(4-butyl-5-butylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide”, show promise in the development of new classes of antibacterial agents to fight multidrug-resistant pathogens . Future research may focus on the synthesis and study of their antimicrobial, antioxidant, and antiviral potential .

属性

IUPAC Name |

N-[(4-butyl-5-butylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N4O2S/c1-4-6-12-23-17(21-22-19(23)26-13-7-5-2)14-20-18(24)15-8-10-16(25-3)11-9-15/h8-11H,4-7,12-14H2,1-3H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USPHIMSESWUWSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=NN=C1SCCCC)CNC(=O)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2523308.png)

![2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B2523311.png)

![1-(3-Methylphenyl)-4-({3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B2523314.png)

![N-(2-ethyl-6-methylphenyl)-2-[2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl]-N-(1-methoxypropan-2-yl)acetamide](/img/structure/B2523324.png)

![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}cyclopentanecarboxamide](/img/structure/B2523327.png)

![N-(4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2523330.png)